2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride
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Overview
Description
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base and an ester linkage, making it a subject of interest in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative . This is followed by the formation of an acid addition salt of a mono-hydroxy protected intermediate. The esterification of this product with an L-valine derivative and the removal of any protecting groups completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as described above, with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially leading to the formation of different oxo derivatives.
Reduction: Reduction reactions can alter the ester linkage or the purine base, resulting in different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ester linkage, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The purine base can interact with nucleic acids, potentially inhibiting viral replication or interfering with cellular processes. The ester linkage may facilitate the compound’s entry into cells, where it can exert its effects.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A similar compound with antiviral properties, used to treat herpes infections.
Valganciclovir: Another antiviral compound, used to treat cytomegalovirus infections.
Ganciclovir: An antiviral agent similar to valganciclovir, used in the treatment of viral infections.
Uniqueness
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride is unique due to its specific ester linkage and the presence of a methylamino group, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C14H23ClN6O4 |
---|---|
Molecular Weight |
374.82 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O4.ClH/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21;/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21);1H |
InChI Key |
RLJNMIUABOJDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC.Cl |
Origin of Product |
United States |
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